Dual-Target Engagement vs. Single-Target Agents: RORγt/DHODH-IN-2 as the Founding Chemotype Validating Synergistic IBD Efficacy
RORγt/DHODH-IN-2 (compound 1) is the original 2-aminobenzothiazole hit that first demonstrated the feasibility of simultaneous RORγt and DHODH inhibition in a single molecular entity. The dual-target approach was validated through a combination study: co-administration of a RORγt inhibitor and a DHODH inhibitor produced synergistic therapeutic effects in IBD models, establishing the rationale for the dual inhibitor design [1]. Single-target RORγt inverse agonists (e.g., TAK-828F, VPR-254) engage only the Th17 differentiation pathway, while single-target DHODH inhibitors (e.g., brequinar, teriflunomide) suppress pyrimidine synthesis alone. Neither class alone recapitulates the dual mechanism of simultaneously reducing RORγt-driven Th17 cell differentiation and mitigating T-cell expansion and activation via DHODH inhibition [2]. RORγt/DHODH-IN-2 represents the chemotype from which all subsequent dual inhibitors in this series were derived.
| Evidence Dimension | Number of therapeutically relevant targets engaged in IBD pathway |
|---|---|
| Target Compound Data | 2 targets (RORγt + DHODH) engaged simultaneously by a single molecule [1] |
| Comparator Or Baseline | Single-target RORγt inhibitors (TAK-828F, VPR-254): 1 target; Single-target DHODH inhibitors (brequinar, teriflunomide): 1 target [2] |
| Quantified Difference | 2 targets vs. 1 target (qualitative mechanistic differentiation; no direct co-assay IC50 data available for compound 1) |
| Conditions | In vitro dual-target engagement design rationale; validated by RORγt inhibitor + DHODH inhibitor combination synergy in IBD cellular and animal models [1] |
Why This Matters
Procurement of RORγt/DHODH-IN-2 enables investigation of the original dual-target mechanism that cannot be studied with any single-target agent; this is essential for research groups seeking to replicate or build upon the foundational dual-target IBD pharmacology.
- [1] Chen JA, Ma H, Liu Z, Tian J, Lu S, Fang W, et al. Discovery of Orally Available Retinoic Acid Receptor-Related Orphan Receptor γ-t/Dihydroorotate Dehydrogenase Dual Inhibitors for the Treatment of Refractory Inflammatory Bowel Disease. J Med Chem. 2022 Jan 13;65(1):592-615. doi: 10.1021/acs.jmedchem.1c01746. PMID: 34957834. View Source
- [2] Fudan University School of Pharmacy. 我院王永辉团队与华东理工大学黄瑾团队联合在RORγt/DHODH双靶点抑制剂方面取得进展. 2022 Jan 7. https://spfdu.fudan.edu.cn/90/ed/c28476a430317/page.htm View Source
